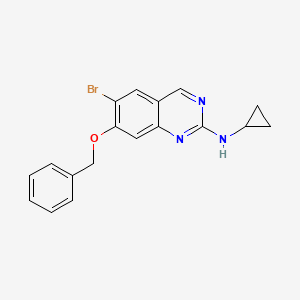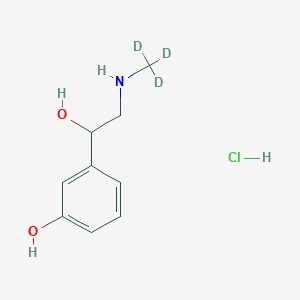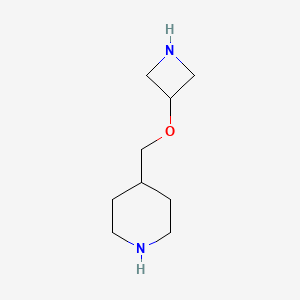![molecular formula C14H13N3O2 B13854248 1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group at the 1-position and a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one typically involves multi-step processes. One common method starts with the preparation of 5-aminopyrazole, which is then reacted with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . Molecular docking studies have provided insights into the binding interactions of the compound with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazolo[3,4-b]pyridine core and have been studied for their antiproliferative activity.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: This compound is used as a precursor for synthesizing pyrazolo[4,3-c]pyridines.
Uniqueness
1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Eigenschaften
Molekularformel |
C14H13N3O2 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-9-13-12(18)7-8-15-14(13)17(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,18) |
InChI-Schlüssel |
YHGIINGQDAKLIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=O)C=CN2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)

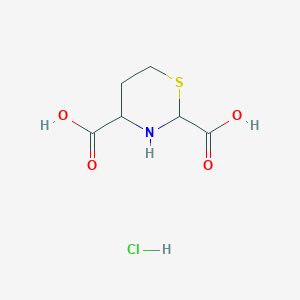
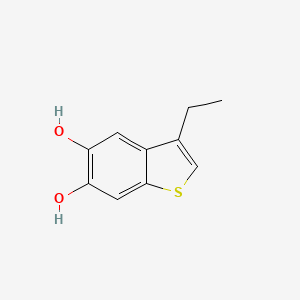


![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
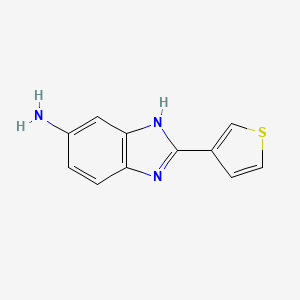
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
